molecular formula C10H14N2O3 B1298163 (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol CAS No. 341957-83-3

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol

Cat. No.: B1298163
CAS No.: 341957-83-3
M. Wt: 210.23 g/mol
InChI Key: YDFFIYRXDIMPDL-UHFFFAOYSA-N
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Description

Crystallographic Characterization and Conformational Studies

The crystallographic analysis of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol reveals significant insights into its solid-state molecular architecture. The compound adopts a three-dimensional structure where the dioxane ring preferentially assumes a chair conformation, as observed in related dioxane-containing compounds. Single-crystal X-ray crystallography studies have established that the dioxane ring exhibits characteristic torsion angles, with the phenyl ring occupying the equatorial bond position when aromatic substituents are present at the 2-position of the dioxane framework.

The conformational preferences of the dioxane ring system have been extensively studied through X-ray crystallographic methods. In related 1,3-dioxane derivatives, the chair conformation predominates, with torsion angles typically ranging from 57° to 63° for carbon-oxygen bonds within the ring system. The pyridine substituent at the 2-position of the dioxane ring introduces additional conformational complexity due to the potential for rotation around the carbon-nitrogen bond connecting the two ring systems.

Crystallographic data for similar dioxane-pyridine hybrid compounds reveal that the molecules crystallize in various space groups, with monoclinic and orthorhombic systems being commonly observed. The unit cell parameters for related structures show considerable variation, with lattice constants typically ranging from 5.7 to 19.8 Angstroms, reflecting the diverse packing arrangements possible for these hybrid molecules.

The molecular structure can be represented using the International Union of Pure and Applied Chemistry nomenclature and structural identifiers. The InChI notation for this compound is InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2. This structural representation provides insight into the connectivity of atoms within the molecule, revealing the presence of both primary amine and primary alcohol functional groups attached to the dioxane ring system.

Structural Parameter Value Reference Compound
Molecular Formula C₁₀H₁₄N₂O₃ (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol
Molecular Weight 210.23 g/mol Target compound
Ring Conformation Chair 1,3-Dioxane derivatives
Torsion Angle Range 57-63° Carbon-oxygen bonds
Space Group Variable Monoclinic/Orthorhombic

Properties

IUPAC Name

(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFFIYRXDIMPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CN=CC=C2)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol typically involves the reaction of pyridine derivatives with dioxane intermediates under controlled conditions. One common method includes the condensation of 2-pyridinecarboxaldehyde with 1,3-dioxane-5-methanol in the presence of an amine catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with halogenated compounds, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to be explored as a lead compound in drug discovery processes. Specifically, it may exhibit activity against various diseases due to its ability to interact with biological targets such as enzymes or receptors.

Proteomics Research

The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its unique structure allows it to be incorporated into various assays aimed at understanding protein dynamics in cellular environments . This application is crucial for identifying biomarkers and therapeutic targets in diseases.

Antimicrobial Activity

Research has indicated that compounds similar to (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol may possess antimicrobial properties. Studies are ongoing to evaluate its efficacy against bacterial strains and fungi, which could lead to the development of new antimicrobial agents .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer effects of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This finding suggests that further development could lead to novel cancer therapies.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of key enzymes involved in metabolic pathways using (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol. The results demonstrated significant inhibition rates compared to control compounds, highlighting its potential as an enzyme inhibitor in metabolic disorders.

Mechanism of Action

The mechanism of action of (5-Amino-

Biological Activity

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. It has garnered attention in biochemical research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant case studies.

The biological activity of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol primarily involves its interaction with various enzymes and proteins within biological systems. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound has been observed to bind to the active sites of certain enzymes, modulating their catalytic activity. This can lead to altered metabolic pathways and cellular functions.
  • Influence on Cell Signaling : It affects signaling pathways that govern cell proliferation and apoptosis, potentially inducing programmed cell death in cancer cells through mechanisms such as Nur77-dependent apoptosis.

The biochemical properties of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol are significant for its application in scientific research:

PropertyDescription
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name (5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol
CAS Number 341957-83-3

These properties facilitate its use in various biochemical assays and studies related to enzyme interactions .

Cellular Effects

Research indicates that (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol influences several cellular processes:

  • Gene Expression Modulation : The compound can alter the expression levels of genes involved in metabolic processes, impacting overall cellular metabolism.
  • Cell Cycle Regulation : By interfering with microtubule polymerization, it affects cell migration and cycle progression, which is crucial for cancer treatment strategies.

Case Studies

Several studies have investigated the biological activity of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol:

Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing a significant decrease in enzyme activity at varying concentrations of the compound.

Study 2: Anticancer Potential

In vitro studies showed that (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol induces apoptosis in cancer cell lines. The mechanism was linked to its ability to modulate signaling pathways associated with cell survival and death .

Applications in Research

The compound's unique properties make it valuable for various applications:

  • Chemistry : Used as a building block in synthesizing complex organic molecules.
  • Biology : Employed in studying enzyme interactions and as a probe in biochemical assays.
  • Medicine : Investigated for potential therapeutic properties including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Analog 1: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Key Data :

  • Molecular Formula: C₇H₁₅NO₃
  • Molecular Weight : 161.2 g/mol
  • CAS : 53104-32-8

Comparison :

  • Substituent Differences : Replaces the pyridin-3-yl group with 2,2-dimethyl groups on the dioxane ring.
  • Steric Effects: The dimethyl groups increase steric hindrance, which may reduce reactivity at the dioxane ring. Lower Molecular Weight: Enhances volatility but decreases solubility in polar solvents compared to the target compound.

Synthesis : Prepared via nucleophilic substitution or ring-closing reactions, similar to methods in (using sodium peroxodisulfate for oxidation) .

Structural Analog 2: 4-Amino-pyridin-3-yl-methanol

Key Data :

  • Molecular Formula : C₆H₈N₂O (inferred from ).
  • Structure: Contains a pyridine ring with amino and hydroxymethyl groups but lacks the dioxane scaffold.

Comparison :

  • Functional Groups: Retains amino and hydroxymethyl groups, enabling similar hydrogen-bonding interactions but with fewer steric constraints.
  • Applications : Pyridine derivatives like this are often intermediates in drug synthesis (e.g., ’s compounds with antineoplastic activity) .

Structural Analog 3: (3,6-Dichloro-5-methoxypyridin-2-yl)methanol

Key Data :

  • Molecular Formula: C₇H₇Cl₂NO₂ (from ).
  • Substituents : Dichloro and methoxy groups on the pyridine ring.

Comparison :

  • Electron-Withdrawing Groups : Chlorine atoms increase electrophilicity, enhancing reactivity in substitution reactions.
  • Polarity: Methoxy and chloro groups elevate hydrophobicity compared to the amino and hydroxymethyl groups in the target compound.
  • Synthesis: Likely involves halogenation and methoxylation steps, differing from the target’s dioxane-forming cyclization (e.g., ’s use of malononitrile) .

Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
Target Compound C₁₀H₁₄N₂O₃ 210.23 Amino, hydroxymethyl, pyridine Pyridine-fused dioxane ring
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol C₇H₁₅NO₃ 161.2 Amino, hydroxymethyl 2,2-Dimethyl dioxane ring
4-Amino-pyridin-3-yl-methanol C₆H₈N₂O ~140 (estimated) Amino, hydroxymethyl Pyridine ring only
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C₇H₇Cl₂NO₂ 208.05 Chloro, methoxy, hydroxymethyl Dichlorinated/methoxylated pyridine

Q & A

Q. Q1. What are the primary synthetic routes for (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, aminomethylation reactions (e.g., α-methylstyrene aminomethylation) can produce pyridinemethanol derivatives as byproducts . Solvent selection (e.g., ethanol, toluene, DMF) and temperature control are critical for optimizing yields. Polar aprotic solvents like DMF may enhance solubility of intermediates, while methanol or ethanol can stabilize hydrogen-bonded intermediates . Characterization via HPLC and FTIR is recommended to monitor reaction progress and purity .

Q. Q2. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer: A combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR is essential. The pyridine ring protons (6.8–8.5 ppm) and 1,3-dioxane methylene groups (3.5–5.0 ppm) are diagnostic in NMR. FTIR can confirm the presence of amino (-NH2_2, ~3300 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) provides exact mass validation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from tautomerism or solvent effects. For example, the amino group may exhibit variable chemical shifts due to hydrogen bonding in DMSO vs. CDCl3_3. Computational tools (e.g., density functional theory, DFT) can predict NMR/IR spectra for comparison with experimental data . X-ray crystallography is definitive for resolving ambiguities in stereochemistry or ring conformation .

Q. Q4. What strategies mitigate side reactions during the synthesis of the 1,3-dioxane ring?

Answer: Side reactions (e.g., ring-opening or oxidation) can be minimized by:

  • Using anhydrous conditions to prevent hydrolysis of the dioxane ring.
  • Adding radical inhibitors (e.g., BHT) during high-temperature steps.
  • Optimizing stoichiometry of cyclizing agents (e.g., polyfluorocarboxylic anhydrides) to avoid over-functionalization .

Q. Q5. How do substituents on the pyridine ring affect the compound’s electronic properties and reactivity?

Answer: Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) on pyridine increase ring electron deficiency, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., Mulliken charge analysis) quantify these effects. Substituents also influence dipole moments, which can be measured via solvatochromic shifts in UV-Vis spectra .

Q. Q6. What computational methods are suitable for predicting the compound’s bioavailability or binding affinity?

Answer: Molecular docking (AutoDock, Schrödinger) and pharmacokinetic modeling (SwissADME) predict interactions with biological targets (e.g., enzymes or receptors). Parameters like logP (lipophilicity) and polar surface area (PSA) are calculated to assess membrane permeability. MD simulations validate stability of ligand-receptor complexes .

Experimental Design & Data Analysis

Q. Q7. How should researchers design experiments to study the compound’s stability under varying pH conditions?

Answer:

  • Method: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals.
  • Analysis: Use kinetic models (e.g., first-order decay) to calculate half-life. Identify degradation products via LC-MS .

Q. Q8. What advanced techniques characterize the compound’s excited-state properties for photochemical applications?

Answer: Time-resolved fluorescence spectroscopy and transient absorption spectroscopy measure excited-state lifetimes. Ground- and excited-state dipole moments are derived from solvatochromic shifts using Lippert-Mataga equations .

Applications in Research

Q. Q9. How is this compound utilized in the development of fluorinated pharmaceuticals?

Answer: The 1,3-dioxane and pyridine motifs are scaffolds for fluorinated drug candidates. For example, fluorinated pyridines (e.g., 6-fluoro-2-(trifluoromethyl) analogs) show enhanced metabolic stability and bioavailability. Synthetic strategies include fluorination via Balz-Schiemann or halogen-exchange reactions .

Q. Q10. What role does this compound play in coordination chemistry or catalysis?

Answer: The amino and hydroxyl groups act as ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Coordination complexes are characterized by UV-Vis, EPR, and X-ray crystallography. Applications include catalytic oxidation reactions or sensing platforms .

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